molecular formula C8H17N3O B13283171 N'-hydroxy-3,5-dimethylpiperidine-1-carboximidamide

N'-hydroxy-3,5-dimethylpiperidine-1-carboximidamide

Cat. No.: B13283171
M. Wt: 171.24 g/mol
InChI Key: XBIXMLIFPATLTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3,5-dimethylpiperidine-1-carboximidamide typically involves the hydrogenation of 3,5-dimethylpyridine . The process includes the following steps:

    Hydrogenation: 3,5-dimethylpyridine is hydrogenated in the presence of a suitable catalyst to form 3,5-dimethylpiperidine.

    Hydroxylation: The resulting 3,5-dimethylpiperidine undergoes hydroxylation to introduce the hydroxy group.

    Carboximidation: Finally, the hydroxy-3,5-dimethylpiperidine is reacted with a suitable reagent to form the carboximidamide group.

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-3,5-dimethylpiperidine-1-carboximidamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3,5-dimethylpiperidine-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboximidamide group can be reduced to form amines.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of N’-hydroxy-3,5-dimethylpiperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboximidamide groups play crucial roles in its biological activity by interacting with enzymes and receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-3,5-dimethylpiperidine-1-carboximidamide is unique due to the presence of both hydroxy and carboximidamide groups on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

N'-hydroxy-3,5-dimethylpiperidine-1-carboximidamide

InChI

InChI=1S/C8H17N3O/c1-6-3-7(2)5-11(4-6)8(9)10-12/h6-7,12H,3-5H2,1-2H3,(H2,9,10)

InChI Key

XBIXMLIFPATLTO-UHFFFAOYSA-N

Isomeric SMILES

CC1CC(CN(C1)/C(=N/O)/N)C

Canonical SMILES

CC1CC(CN(C1)C(=NO)N)C

Origin of Product

United States

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